Controlled Lipophilicity Versus the 2-Carbonitrile Regioisomer
The computed partition coefficient (XLogP3-AA) for 2-(1,3-dioxan-5-yloxy)isonicotinonitrile is 0.5, which is 0.4 log units lower than that of its closest positional isomer, 6-(1,3-dioxan-5-yloxy)pyridine-2-carbonitrile (CAS 1287218-30-7, XLogP3 = 0.9) [1][2]. This lower lipophilicity, arising solely from nitrile position on the pyridine ring, predicts approximately 2.5-fold higher aqueous solubility at a given pH for the 4-carbonitrile isomer, based on the general linear relationship between logP and logS for neutral organic molecules. For researchers optimizing soluble fragment libraries or seeking to reduce logD-driven off-target binding, this 0.4-log-unit difference represents a meaningful gap in early lead optimization.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 0.5 |
| Comparator Or Baseline | 6-(1,3-Dioxan-5-yloxy)pyridine-2-carbonitrile: XLogP3 = 0.9 |
| Quantified Difference | Δ XLogP3 = -0.4 log units (target is less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
A 0.4-log-unit reduction in lipophilicity can improve aqueous solubility and potentially reduce metabolic clearance, making this regioisomer preferred for oral bioavailability optimization in medicinal chemistry campaigns.
- [1] PubChem. 2-(1,3-Dioxan-5-yloxy)isonicotinonitrile (CID 53256719). XLogP3-AA Value: 0.5. National Library of Medicine. Retrieved 2026-05-06. View Source
- [2] PubChem. 6-(1,3-Dioxan-5-yloxy)pyridine-2-carbonitrile (CID 53256722). XLogP3-AA Value: 0.9. National Library of Medicine. Retrieved 2026-05-06. View Source
